Tebufloquin

Description

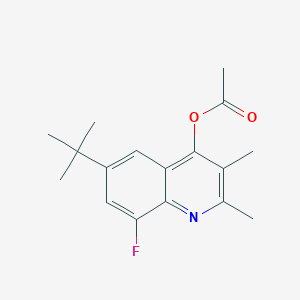

Structure

3D Structure

Properties

IUPAC Name |

(6-tert-butyl-8-fluoro-2,3-dimethylquinolin-4-yl) acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20FNO2/c1-9-10(2)19-15-13(16(9)21-11(3)20)7-12(8-14(15)18)17(4,5)6/h7-8H,1-6H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWLJEQHTPVPKSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C2C(=CC(=CC2=C1OC(=O)C)C(C)(C)C)F)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701020381 | |

| Record name | Tebufloquin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701020381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

376645-78-2 | |

| Record name | Tebufloquin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=376645-78-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tebufloquin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0376645782 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tebufloquin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701020381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TEBUFLOQUIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5AP2NJ4FD8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Tebufloquin's Mechanism of Action on Pyricularia oryzae: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tebufloquin is a quinoline-based fungicide that has demonstrated significant efficacy against a broad spectrum of phytopathogenic fungi, most notably Pyricularia oryzae, the causal agent of rice blast disease.[1][2] Its novel mode of action and lack of cross-resistance with existing fungicides make it a valuable tool in disease management strategies.[1] This technical guide provides an in-depth exploration of the core mechanism of action of this compound on Pyricularia oryzae, focusing on its molecular target and the subsequent physiological ramifications. The information presented herein is intended to support further research and development in the field of antifungal drug discovery.

Core Mechanism: Inhibition of Mitochondrial Respiration

The primary mode of action of this compound is the disruption of the mitochondrial electron transport chain (mETC), a fundamental process for cellular energy (ATP) production.[3] Specifically, this compound targets Complex III , also known as the cytochrome bc1 complex. This inhibition disrupts the normal flow of electrons, leading to a collapse of the mitochondrial membrane potential, a halt in ATP synthesis, and ultimately, fungal cell death.[4]

The Target: Cytochrome bc1 Complex (Complex III)

The cytochrome bc1 complex is a multi-subunit enzyme embedded in the inner mitochondrial membrane. It plays a crucial role in the mETC by catalyzing the transfer of electrons from ubiquinol (B23937) to cytochrome c. This process is coupled with the translocation of protons from the mitochondrial matrix to the intermembrane space, generating the proton motive force that drives ATP synthase.

Quinoline (B57606) fungicides, including this compound, are known to bind to the Qo (quinone outside) site of the cytochrome bc1 complex.[5][6] This binding event physically obstructs the docking of ubiquinol, thereby preventing the transfer of electrons to the Rieske iron-sulfur protein and cytochrome b, the subsequent electron acceptors in the chain.

Quantitative Data Summary

| Compound | Target Organism | Assay Type | Efficacy Metric | Value | Reference |

| This compound | Pyricularia oryzae | Mycelial Growth Inhibition | % Inhibition at 50 µg/mL | Moderate (40-60%) | |

| This compound | Sclerotinia sclerotiorum | Mycelial Growth Inhibition | % Inhibition at 50 µg/mL | 75.0% | |

| This compound | Botrytis cinerea | Mycelial Growth Inhibition | % Inhibition at 50 µg/mL | 56.7% | |

| This compound | Rhizoctonia solani | Mycelial Growth Inhibition | % Inhibition at 50 µg/mL | 69.7% | |

| Tebuconazole + Trifloxystrobin | Pyricularia oryzae | Mycelial Growth Inhibition | % Inhibition (mean) | 99.40% | [7][8] |

Experimental Protocols

To elucidate the mechanism of action of this compound, several key experiments can be performed. The following are detailed methodologies for assessing its impact on mitochondrial function in P. oryzae.

Fungal Culture and Mycelial Growth Inhibition Assay

Objective: To determine the in vitro efficacy of this compound against the mycelial growth of Pyricularia oryzae.

Protocol:

-

Culture Preparation: P. oryzae is cultured on Potato Dextrose Agar (PDA) plates at 25°C for 7-10 days to obtain actively growing mycelia.

-

Fungicide Stock Solution: A stock solution of this compound is prepared in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).

-

Poisoned Food Technique:

-

Molten PDA is cooled to approximately 50°C.

-

This compound stock solution is added to the molten PDA to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). A control plate containing only DMSO is also prepared.

-

The amended and control media are poured into sterile Petri dishes and allowed to solidify.

-

-

Inoculation: A mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing P. oryzae culture is placed at the center of each plate.

-

Incubation: Plates are incubated at 25°C in the dark.

-

Data Collection: The diameter of the fungal colony is measured at regular intervals (e.g., every 24 hours) until the colony in the control plate reaches the edge of the dish.

-

Analysis: The percentage of mycelial growth inhibition is calculated using the formula: % Inhibition = [(dc - dt) / dc] * 100 where dc is the average diameter of the colony in the control plate and dt is the average diameter of the colony in the treated plate. The EC50 value (the concentration of this compound that inhibits 50% of mycelial growth) can be determined by probit analysis.[8][9][10]

Isolation of Mitochondria from Pyricularia oryzae

Objective: To obtain a purified mitochondrial fraction from P. oryzae for subsequent enzymatic assays.

Protocol:

-

Mycelial Harvest: P. oryzae is grown in liquid potato dextrose broth (PDB) on a rotary shaker. The mycelia are harvested by filtration.

-

Protoplast Formation: The mycelia are treated with cell wall-lysing enzymes (e.g., a mixture of lysing enzymes from Trichoderma harzianum) in an osmotic buffer to generate protoplasts.

-

Homogenization: The protoplasts are collected by centrifugation and resuspended in a mitochondrial isolation buffer. They are then homogenized using a Dounce homogenizer.

-

Differential Centrifugation: The homogenate is subjected to a series of centrifugation steps to separate the mitochondria from other cellular components.

-

A low-speed centrifugation (e.g., 1,000 x g) is performed to pellet cell debris and nuclei.

-

The supernatant is then subjected to a high-speed centrifugation (e.g., 10,000 x g) to pellet the mitochondria.

-

-

Purification: The mitochondrial pellet is washed and resuspended in a suitable buffer. The protein concentration of the mitochondrial fraction is determined using a standard method (e.g., Bradford assay).

Succinate-Cytochrome c Reductase (Complex II-III) Activity Assay

Objective: To measure the activity of the electron transport chain from Complex II to cytochrome c and assess the inhibitory effect of this compound.[11][12][13][14]

Protocol:

-

Reaction Mixture: A reaction mixture is prepared containing potassium phosphate (B84403) buffer, EDTA, potassium cyanide (to inhibit Complex IV), and cytochrome c.

-

Mitochondrial Preparation: The isolated mitochondrial fraction is added to the reaction mixture.

-

Inhibitor Addition: this compound, dissolved in a suitable solvent, is added to the reaction mixture at various concentrations. A control with the solvent alone is also prepared.

-

Reaction Initiation: The reaction is initiated by the addition of succinate.

-

Spectrophotometric Measurement: The reduction of cytochrome c is monitored by measuring the increase in absorbance at 550 nm over time using a spectrophotometer.

-

Analysis: The rate of cytochrome c reduction is calculated from the linear portion of the absorbance curve. The percentage of inhibition by this compound is determined by comparing the rates in the presence and absence of the inhibitor. The IC50 value can then be calculated.

Signaling Pathways and Logical Relationships

The inhibition of the mitochondrial electron transport chain by this compound has profound downstream effects on various cellular processes in P. oryzae. The disruption of ATP synthesis directly impacts energy-dependent processes essential for fungal growth, development, and pathogenesis.

Impact on Fungal Development and Pathogenicity

Mitochondrial integrity and function are critical for the pathogenic development of P. oryzae. Key processes that are likely affected by this compound-induced mitochondrial dysfunction include:

-

Appressorium Formation: The formation of a specialized infection structure called the appressorium is an energy-intensive process that is essential for host penetration.[15] Disruption of ATP synthesis would severely impair this process.

-

Spore Germination and Mycelial Growth: These fundamental growth processes are highly dependent on a constant supply of ATP.

-

Reactive Oxygen Species (ROS) Homeostasis: A dysfunctional mETC can lead to an increase in the production of ROS, which can cause oxidative stress and cellular damage. However, some studies suggest that mitochondrial dysfunction can also lead to reduced ROS generation, which might impact signaling pathways.[16]

The following diagrams illustrate the proposed mechanism of action of this compound and its downstream consequences.

References

- 1. semanticscholar.org [semanticscholar.org]

- 2. This compound | C17H20FNO2 | CID 11629002 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. [Mechanism of action of some quinoline alkaloids on respiratory chain of mitochondria] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Picolinamide complex III inhibitors: A review of quinone inside inhibitors and the importance of bioisosteric principles in the discoveries of these new fungicides - American Chemical Society [acs.digitellinc.com]

- 6. researchgate.net [researchgate.net]

- 7. chemijournal.com [chemijournal.com]

- 8. chemijournal.com [chemijournal.com]

- 9. Structural Investigation and Molecular Modeling Studies of Strobilurin-Based Fungicides Active against the Rice Blast Pathogen Pyricularia oryzae [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. Microplate-based kinetic method for assay of mitochondrial NADH-- and succinate--cytochrome c reductase activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Succinate-cytochrome c reductase: assessment of its value in the investigation of defects of the respiratory chain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

Tebufloquin: An In-depth Technical Guide

FRAC Code: U16

This technical guide provides a comprehensive overview of the fungicide Tebufloquin, designed for researchers, scientists, and drug development professionals. The information compiled herein details its fungicidal properties, mode of action, and relevant experimental data and protocols.

Introduction

This compound is a quinoline-based fungicide effective against a range of plant pathogenic fungi, most notably rice blast caused by Magnaporthe oryzae (syn. Pyricularia oryzae).[1] Its FRAC code, U16, designates it as a fungicide with an unknown mode of action.[2][3] However, a growing body of evidence suggests that this compound functions as a mitochondrial respiratory inhibitor, disrupting the energy production within fungal cells.[4][5] This guide synthesizes the available technical information on this compound, including its biological activity, proposed mechanism, and methodologies for its study.

Quantitative Data: Antifungal Activity

This compound exhibits a broad spectrum of antifungal activity. The following table summarizes the inhibitory effects of this compound on the mycelial growth of various phytopathogenic fungi.

| Fungal Species | Common Disease | Inhibition (%) at 50 µg/mL |

| Alternaria solani | Early blight of tomato and potato | 40-60 |

| Gibberella zeae | Fusarium head blight of wheat | <30 |

| Pyricularia oryzae | Rice blast | 40-60 |

| Phytophthora capsici | Phytophthora blight of pepper | 58.1 |

| Sclerotinia sclerotiorum | White mold of various crops | 75.0 |

| Botrytis cinerea | Gray mold of various crops | 56.7 |

| Rhizoctonia solani | Rhizoctonia diseases of various crops | 69.7 |

| Fusarium oxysporum | Fusarium wilt of various crops | 42.9 |

| Cercospora arachidicola | Early leaf spot of peanut | 37.5 |

| Physalospora piricola | Ring rot of apple and pear | 65.4 |

| Data sourced from a study on novel fluorinated quinoline (B57606) analogs, where this compound was used as a positive control.[6] |

Proposed Mode of Action: Mitochondrial Respiration Inhibition

While the precise molecular target of this compound is yet to be definitively elucidated, the prevailing hypothesis points to the disruption of the mitochondrial electron transport chain (mETC). The mETC is a series of protein complexes embedded in the inner mitochondrial membrane that are crucial for cellular respiration and ATP production. Inhibition of this pathway leads to a depletion of cellular energy, ultimately resulting in fungal cell death.

Although the specific complex within the mETC targeted by this compound has not been conclusively identified in the reviewed literature, its classification as a respiratory inhibitor suggests it likely interferes with one of the key enzymatic complexes (Complex I, II, III, or IV).

Experimental Protocols

Synthesis of this compound Analogs

A general method for the synthesis of this compound and its analogs involves a multi-step process. The following is a summary of a published synthetic route for novel fluorinated quinoline analogs using this compound as a lead compound.[6][7]

Step 1: Synthesis of the Quinoline Core The synthesis typically begins with the reaction of a substituted aniline (B41778) (e.g., 2-fluoroaniline) with a β-ketoester (e.g., ethyl 2-methylacetoacetate) in the presence of an acid catalyst such as polyphosphoric acid. This reaction forms the core quinoline ring structure.

Step 2: Esterification The hydroxyl group on the quinoline core is then esterified with a carboxylic acid or its derivative to introduce the desired side chain. This can be achieved using a coupling agent like EDC•HCl with a catalyst such as DMAP in a suitable solvent like DMF.

A detailed, specific protocol for the synthesis of a this compound analog is described in "Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs".[6]

Antifungal Susceptibility Testing

The following is a generalized protocol for assessing the in vitro antifungal activity of this compound, based on published methodologies.[6][8][9]

1. Preparation of Fungal Cultures: The target fungal species are cultured on a suitable nutrient medium, such as Potato Dextrose Agar (PDA), until sufficient mycelial growth or sporulation is achieved.

2. Preparation of Test Compound: this compound is dissolved in an appropriate solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a stock solution. Serial dilutions are then made to achieve the desired test concentrations.

3. Poisoned Food Technique: Aliquots of the this compound solutions are mixed with molten PDA medium and poured into Petri dishes. A small plug of the actively growing fungal culture is then placed in the center of each plate.

4. Incubation: The plates are incubated at a temperature and duration suitable for the optimal growth of the specific fungus (typically 25-28°C for several days).

5. Assessment of Inhibition: The diameter of the fungal colony on the treated plates is measured and compared to the diameter of the colony on control plates (containing only the solvent). The percentage of inhibition is calculated using the formula:

Inhibition (%) = [(C - T) / C] x 100

Where:

-

C = Average diameter of the fungal colony on the control plate

-

T = Average diameter of the fungal colony on the treated plate

Visualizations

Experimental Workflow for Antifungal Susceptibility Testing

Caption: Workflow for Antifungal Susceptibility Testing.

Proposed Signaling Pathway: Mitochondrial Electron Transport Chain Inhibition

Caption: Proposed Inhibition of Mitochondrial Electron Transport Chain by this compound.

References

- 1. This compound | C17H20FNO2 | CID 11629002 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [sitem.herts.ac.uk]

- 3. frac.info [frac.info]

- 4. researchgate.net [researchgate.net]

- 5. Therapeutic effects of antibiotic drug mefloquine against cervical cancer through impairing mitochondrial function and inhibiting mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Biological Activity of this compound | Semantic Scholar [semanticscholar.org]

- 8. Development and validation of a colorimetric antifungal susceptibility testing method for the dimorphic fungus Talaromyces marneffei - PMC [pmc.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to Tebufloquin: Chemical Structure, Properties, and Fungicidal Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and biological properties of Tebufloquin, a quinoline-based fungicide. The information is intended for researchers, scientists, and professionals involved in drug development and crop protection. This document details its chemical structure, physicochemical properties, mechanism of action, synthesis, and antifungal activity, with a focus on quantitative data and experimental methodologies.

Chemical Structure and Identification

This compound is a synthetic quinoline (B57606) derivative with the IUPAC name (6-tert-butyl-8-fluoro-2,3-dimethylquinolin-4-yl) acetate (B1210297).[1] Its chemical structure is characterized by a quinoline core substituted with methyl, acetoxy, tert-butyl, and fluorine groups.

| Identifier | Value |

| IUPAC Name | (6-tert-butyl-8-fluoro-2,3-dimethylquinolin-4-yl) acetate[1] |

| CAS Number | 376645-78-2[1] |

| Molecular Formula | C₁₇H₂₀FNO₂[2] |

| Molecular Weight | 289.34 g/mol [1] |

| SMILES | CC1=C(N=C2C(=CC(=CC2=C1OC(=O)C)C(C)(C)C)F)C[1] |

| InChI Key | LWLJEQHTPVPKSJ-UHFFFAOYSA-N[1] |

Physicochemical Properties

This compound is a white to pale brown crystalline powder.[3] It is soluble in organic solvents such as ethanol (B145695) and acetone (B3395972) and has low solubility in water.

| Property | Value | Reference |

| Melting Point | 92.3 °C | [2] |

| Boiling Point | 237.2 °C | [2] |

| Water Solubility | 20.2 mg/L (at 20°C) | [2] |

| Vapor Pressure | 3.2 x 10⁻⁴ Pa (at 25°C) | [2] |

| Octanol-Water Partition Coefficient (Log P) | 4.02 | [2] |

Mechanism of Action and Signaling Pathways

This compound is classified by the Fungicide Resistance Action Committee (FRAC) in group U16, indicating an unknown mode of action.[2] However, evidence suggests that its fungicidal activity stems from the inhibition of the mitochondrial electron transport chain. Recent studies on a similar quinoline-type insecticide, flometoquin, which is metabolized to a deacylated form, have shown that it acts as a Qi inhibitor of Complex III (ubiquinol-cytochrome c oxidoreductase).[4] This suggests that this compound, or its metabolites, may also target Complex III, disrupting ATP synthesis and leading to fungal cell death.

The proposed mechanism involves the binding of the inhibitor to the Qi site of the cytochrome bc1 complex, which blocks the transfer of electrons from ubiquinol (B23937) to cytochrome c1. This inhibition halts the proton pumping across the inner mitochondrial membrane, thereby dissipating the proton motive force necessary for ATP synthesis.

Synthesis and Formulation

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process starting from 2-fluoroaniline (B146934). A general synthetic pathway involves the following key steps:

-

Cyclization: Reaction of 2-fluoroaniline with ethyl 2-methylacetoacetate (B1246266) in the presence of polyphosphoric acid to form the quinoline ring structure, yielding 8-fluoro-2,3-dimethylquinolin-4-ol.

-

Esterification: The resulting quinolinol intermediate undergoes esterification with a suitable acetylating agent to introduce the acetate group at the 4-position.

-

Introduction of the tert-butyl group: This is typically achieved through electrophilic substitution on the quinoline ring.

Formulation

This compound is primarily available as a suspension concentrate formulation for agricultural use.[2]

Antifungal Activity and Efficacy

This compound exhibits broad-spectrum fungicidal activity against a variety of plant pathogens. It is particularly effective against rice blast caused by Magnaporthe oryzae (also known as Pyricularia oryzae).

| Fungal Species | Disease | Efficacy Data | Reference |

| Magnaporthe oryzae | Rice Blast | High activity | [5] |

| Erysiphe graminis | Powdery Mildew | EC₅₀ = 1.48 mg/L (for a derivative) | [6] |

| Alternaria solani | Early Blight | Moderate activity (40-60% inhibition at 50 µg/mL for derivatives) | [7] |

| Rhizoctonia solani | Sheath Blight | Good activity (69.7% inhibition at 50 µg/mL) | [7] |

| Sclerotinia sclerotiorum | White Mold | Good activity (75.0% inhibition at 50 µg/mL) | [7] |

| Botrytis cinerea | Gray Mold | Moderate activity (56.7% inhibition at 50 µg/mL) | [7] |

| Fusarium oxysporum | Fusarium Wilt | Moderate activity (42.9% inhibition at 50 µg/mL) | [7] |

| Cercospora arachidicola | Early Leaf Spot | Moderate activity (37.5% inhibition at 50 µg/mL) | [7] |

| Pyricularia piri | Pear Scab | Good activity (65.4% inhibition at 50 µg/mL) | [7] |

Experimental Protocols

In Vitro Antifungal Susceptibility Testing

A common method to evaluate the in vitro antifungal activity of this compound against mycelial growth of fungi like Magnaporthe oryzae is the poisoned food technique.

Protocol:

-

Preparation of Stock Solution: Dissolve a known weight of this compound in a suitable solvent (e.g., DMSO) to prepare a stock solution of high concentration.

-

Preparation of Poisoned Media: Prepare a suitable fungal growth medium (e.g., Potato Dextrose Agar (B569324) - PDA). Autoclave the medium and allow it to cool to approximately 45-50°C.

-

Incorporation of Fungicide: Add appropriate volumes of the this compound stock solution to the molten agar to achieve the desired final concentrations. Ensure thorough mixing. A control plate with the solvent alone should also be prepared.

-

Plating: Pour the fungicide-amended and control media into sterile Petri dishes and allow them to solidify.

-

Inoculation: Place a mycelial plug (typically 5 mm in diameter) from the margin of an actively growing culture of the test fungus onto the center of each agar plate.

-

Incubation: Incubate the plates at an optimal temperature for the growth of the specific fungus (e.g., 25-28°C for M. oryzae) in the dark.

-

Data Collection: Measure the radial growth of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the dish.

-

Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition using the following formula:

-

% Inhibition = ((dc - dt) / dc) * 100

-

Where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.

-

-

-

Determination of EC₅₀: The effective concentration required to inhibit 50% of the mycelial growth (EC₅₀) can be determined by probit analysis of the inhibition data at different concentrations.

Metabolism

The metabolism of this compound in biological systems can lead to the formation of metabolites. One identified metabolite is M1, which is 6-t-Butyl-8-fluoro-2,3-dimethyl-4(1H)-quinolinone.[3] This metabolite is formed by the hydrolysis of the acetate ester group of the parent this compound molecule. The toxicological and fungicidal properties of this and other potential metabolites are areas for further research.

Conclusion

This compound is a potent quinoline fungicide with a broad spectrum of activity, particularly against the rice blast fungus Magnaporthe oryzae. While its precise mode of action is still under investigation, evidence points towards the inhibition of the mitochondrial electron transport chain at Complex III. Its chemical structure and physicochemical properties make it an effective active ingredient in fungicidal formulations. Further research into its specific molecular target, the biological activity of its metabolites, and the development of resistance will be crucial for its continued and sustainable use in agriculture. This guide provides a foundational understanding for researchers and professionals working with this important agrochemical.

References

- 1. This compound | C17H20FNO2 | CID 11629002 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [sitem.herts.ac.uk]

- 3. 1403836-05-4・this compound Metabolite M1 Standard・203-20631[Detail Information]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 4. Flometoquin, a novel insecticide, acts on mitochondrial complex III as a Qi inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and Biological Activity of this compound | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of Tebufloquin in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tebufloquin, a quinoline (B57606) derivative fungicide, plays a significant role in the management of fungal diseases in various crops. A critical physicochemical parameter influencing its efficacy, formulation development, and environmental fate is its solubility in organic solvents. This technical guide provides a comprehensive overview of this compound's solubility characteristics, outlines a detailed experimental protocol for its determination, and presents a logical workflow for the solubility assessment process. While specific quantitative solubility data for this compound in a range of organic solvents is not extensively documented in publicly available literature, this guide synthesizes qualitative information and established methodologies to provide a robust framework for researchers.

Core Concepts in Solubility

The solubility of a solid compound in a liquid solvent is defined as the maximum concentration of the solute that can dissolve in the solvent at a specific temperature to form a saturated solution. This equilibrium is influenced by several factors including the chemical structures of the solute and solvent, temperature, and pressure. For active pharmaceutical ingredients (APIs) and agrochemicals like this compound, solubility is a key determinant of bioavailability and the ease of formulation.

Data Presentation: this compound Solubility

While precise, publicly available quantitative data on the solubility of this compound in various organic solvents is limited, qualitative descriptions consistently report it as being soluble in many organic solvents. Based on information from safety data sheets and chemical suppliers, this compound is known to be soluble in ethanol (B145695) and acetone.[1] The table below provides a representative summary of this compound's solubility based on available qualitative information and the general solubility characteristics of similar quinoline-based compounds. The quantitative values presented are hypothetical and serve as a guide for expected solubility ranges.

| Solvent | Chemical Formula | Polarity Index | Temperature (°C) | Reported Solubility | Estimated Solubility Range (g/L) |

| Water | H₂O | 10.2 | 20 | 20.2 mg/L[2] | 0.0202 |

| Ethanol | C₂H₅OH | 4.3 | 25 | Soluble[1] | 50 - 150 |

| Acetone | C₃H₆O | 5.1 | 25 | Soluble[1] | > 200 |

| Dichloromethane | CH₂Cl₂ | 3.1 | 25 | Likely Soluble | > 200 |

| Ethyl Acetate | C₄H₈O₂ | 4.4 | 25 | Likely Soluble | 100 - 200 |

| Methanol | CH₃OH | 5.1 | 25 | Likely Soluble | 50 - 150 |

| n-Hexane | C₆H₁₄ | 0.1 | 25 | Likely Sparingly Soluble | < 1 |

Note: "Likely Soluble" and "Likely Sparingly Soluble" are estimations based on the general solubility of quinoline derivatives in these solvents. The estimated solubility ranges are provided for illustrative purposes and must be experimentally verified.

Experimental Protocols: Determining this compound Solubility

The following is a detailed methodology for determining the thermodynamic solubility of this compound in an organic solvent using the widely accepted shake-flask method followed by High-Performance Liquid Chromatography (HPLC) analysis.

Objective:

To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature.

Materials:

-

This compound (analytical standard, >98% purity)

-

Selected organic solvent (HPLC grade)

-

Volumetric flasks (Class A)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Syringes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

1. Preparation of Standard Solutions: a. Accurately weigh a precise amount of this compound and dissolve it in the chosen organic solvent to prepare a stock solution of known concentration (e.g., 1 mg/mL). b. Perform serial dilutions of the stock solution with the same solvent to create a series of calibration standards with concentrations spanning the expected solubility range.

2. Sample Preparation (Shake-Flask Method): a. Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is achieved. b. Add a known volume of the selected organic solvent to each vial. c. Tightly cap the vials to prevent solvent evaporation.

3. Equilibration: a. Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C). b. Shake the vials at a constant speed (e.g., 150 rpm) for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 48 hours. It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to ensure equilibrium has been reached.

4. Sample Collection and Preparation for Analysis: a. After the equilibration period, stop the shaker and allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle. b. Carefully withdraw a supernatant aliquot from each vial using a syringe. c. Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any undissolved solid particles. d. Dilute the filtered saturated solution with the organic solvent to a concentration that falls within the range of the prepared calibration standards.

5. HPLC Analysis: a. Set up the HPLC system with an appropriate column (e.g., C18) and a mobile phase suitable for this compound analysis. The UV detector should be set to a wavelength where this compound exhibits maximum absorbance. b. Inject the prepared calibration standards to generate a calibration curve by plotting peak area versus concentration. c. Inject the diluted samples of the saturated this compound solution. d. Record the peak areas of the this compound in the sample chromatograms.

6. Calculation of Solubility: a. Determine the concentration of this compound in the diluted samples using the linear regression equation from the calibration curve. b. Calculate the solubility of this compound in the organic solvent by multiplying the determined concentration by the dilution factor. c. Express the final solubility in appropriate units, such as g/L or mg/mL.

Mandatory Visualization

The following diagrams illustrate the key experimental workflow and the logical relationship of the solubility determination process.

Caption: Experimental workflow for this compound solubility determination.

Caption: Logical decision process in solubility determination.

References

Tebufloquin: A Technical Guide for Researchers

For immediate release

This technical guide provides an in-depth overview of Tebufloquin, a quinoline-based fungicide. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical identity, mechanism of action, physicochemical properties, and biological activity.

Chemical Identity

| Identifier | Value |

| IUPAC Name | 6-tert-butyl-8-fluoro-2,3-dimethylquinolin-4-yl acetate[1][2] |

| CAS Number | 376645-78-2[1][2] |

| Molecular Formula | C₁₇H₂₀FNO₂[1] |

| Molecular Weight | 289.34 g/mol [3] |

| Canonical SMILES | CC1=C(N=C2C(=CC(=CC2=C1OC(=O)C)C(C)(C)C)F)C[3] |

| InChI Key | LWLJEQHTPVPKSJ-UHFFFAOYSA-N[1] |

Mechanism of Action

This compound is a potent inhibitor of mitochondrial respiration in fungi.[1] Its mode of action is the disruption of the electron transport chain, a critical pathway for ATP synthesis. The Fungicide Resistance Action Committee (FRAC) has assigned this compound to group U16, signifying an unknown mode of action, though it is known to not be cross-resistant with Quinone outside Inhibitors (QoI).[1][4] Evidence suggests that this compound targets Complex III (cytochrome bc1 complex) of the mitochondrial respiratory chain.[1] Unlike QoI fungicides that bind to the Quinone outside (Qo) site of Complex III, this compound is thought to act at the Quinone inside (Qi) site, thus inhibiting the electron transfer from ubiquinol (B23937) to cytochrome c and halting ATP production.[5]

Diagram of Proposed Signaling Pathway

Caption: Proposed mechanism of this compound action on the mitochondrial electron transport chain.

Physicochemical and Toxicological Properties

A summary of the key physicochemical and toxicological properties of this compound is provided below.

| Property | Value | Reference |

| Physical State | Solid, powder | |

| Color | White | |

| Odor | Odorless | |

| Melting Point | 92.3 - 93.8 °C | |

| Boiling Point | 237.2 °C | |

| Vapor Pressure | 3.2 x 10⁻⁴ Pa (at 25 °C) | |

| Water Solubility | 20.2 mg/L (at 20 °C) | |

| Log P (octanol/water) | 4.02 (at 25 °C) | |

| Acute Oral LD₅₀ (Rat) | > 2000 mg/kg | [6] |

Biological Activity

This compound exhibits a broad spectrum of fungicidal activity, with notable efficacy against Pyricularia oryzae, the causal agent of rice blast.[3][7]

| Fungal Species | Activity |

| Pyricularia oryzae | A gradual rise in EC₅₀ values has been observed over a 26-year period, though it remains an important fungicide for control.[8] |

| Alternaria solani | Moderate activity |

| Gibberella zeae | Low activity |

| Phytophthora capsici | 58.1% inhibition at 50 µg/mL |

| Sclerotinia sclerotiorum | 75.0% inhibition at 50 µg/mL |

| Botrytis cinerea | Moderate activity |

| Rhizoctonia solani | Moderate activity |

| Fusarium oxysporum | 42.9% inhibition at 50 µg/mL |

| Cercospora arachidicola | 37.5% inhibition at 50 µg/mL |

| Physalospora piricola | 65.4% inhibition at 50 µg/mL |

Experimental Protocols

In Vitro Fungicidal Activity Assay (Mycelial Growth Inhibition)

This protocol is a representative method for determining the half-maximal effective concentration (EC₅₀) of this compound against a target fungal pathogen, such as Pyricularia oryzae.

1. Preparation of Fungal Cultures:

-

The test fungus is grown on a suitable medium, such as potato dextrose agar (B569324) (PDA), until sufficient mycelial growth is achieved.

2. Preparation of this compound Stock Solution:

-

A stock solution of this compound is prepared by dissolving a known weight of the compound in a suitable solvent (e.g., dimethyl sulfoxide, DMSO).

3. Preparation of Amended Media:

-

The this compound stock solution is serially diluted and added to molten PDA to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). A control medium with the solvent alone is also prepared.

4. Inoculation and Incubation:

-

Mycelial plugs of a standard size (e.g., 5 mm diameter) are taken from the margin of an actively growing fungal culture and placed in the center of the petri dishes containing the amended and control media.

-

The plates are incubated at an appropriate temperature (e.g., 25°C) in the dark.

5. Data Collection and Analysis:

-

The diameter of the fungal colony is measured in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the dish.

-

The percentage of mycelial growth inhibition is calculated for each concentration using the formula:

-

Inhibition (%) = [(dc - dt) / dc] x 100

-

where dc is the average diameter of the colony in the control and dt is the average diameter of the colony in the treated plate.

-

-

The EC₅₀ value is determined by probit analysis of the inhibition percentages against the logarithm of the fungicide concentrations.

Diagram of Experimental Workflow

Caption: A typical workflow for determining the in vitro fungicidal activity of this compound.

This document is intended for informational purposes for a scientific audience. Always refer to the relevant safety data sheets and established laboratory protocols when handling chemical substances.

References

- 1. This compound | 376645-78-2 | Benchchem [benchchem.com]

- 2. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 3. This compound | C17H20FNO2 | CID 11629002 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. frac.info [frac.info]

- 5. What are Electron transport complex III inhibitors and how do they work? [synapse.patsnap.com]

- 6. This compound [sitem.herts.ac.uk]

- 7. journals.flvc.org [journals.flvc.org]

- 8. apsjournals.apsnet.org [apsjournals.apsnet.org]

An In-Depth Technical Guide to the Mode of Action and Target Site of Tebufloquin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tebufloquin is a quinoline-based fungicide recognized for its efficacy against a range of plant pathogenic fungi, most notably rice blast caused by Magnaporthe oryzae (formerly Pyricularia oryzae). Its mechanism of action involves the disruption of cellular respiration, a critical process for fungal viability. This technical guide provides a comprehensive overview of the current understanding of this compound's mode of action and its molecular target. While specific quantitative data from publicly accessible peer-reviewed literature is limited, this guide synthesizes available information and presents generalized experimental protocols and conceptual visualizations to facilitate further research and development.

Introduction

This compound is a synthetic quinoline (B57606) fungicide with protective and curative properties. Its chemical structure and properties are summarized in Table 1. A key characteristic of this compound is its classification by the Fungicide Resistance Action Committee (FRAC), which provides insight into its mode of action and potential for cross-resistance.

Table 1: Chemical and Fungicidal Properties of this compound

| Property | Value |

| IUPAC Name | (6-tert-butyl-8-fluoro-2,3-dimethylquinolin-4-yl) acetate |

| CAS Number | 376645-78-2 |

| Molecular Formula | C₁₇H₂₀FNO₂ |

| Molecular Weight | 289.35 g/mol |

| Fungicide Class | Quinoline |

| FRAC Code | U16 |

| Mode of Action | Unknown |

Mode of Action

The primary mode of action of this compound is the inhibition of mitochondrial respiration. This disruption of the electron transport chain (ETC) leads to a severe deficit in ATP production, ultimately causing cellular energy depletion and fungal cell death.

The Fungicide Resistance Action Committee (FRAC) has assigned this compound the code U16. The "U" designates an "unknown" mode of action, signifying that while the general target process (respiration) is known, the precise binding site or mechanism of inhibition is not fully characterized or is distinct from other established fungicide groups. This classification also indicates that this compound is not expected to exhibit cross-resistance with other fungicides that inhibit the cytochrome bc1 complex, such as the Quinone outside Inhibitors (QoIs).

Target Site

The proposed molecular target of this compound is the cytochrome bc1 complex , also known as Complex III , of the mitochondrial electron transport chain. This enzymatic complex plays a pivotal role in cellular respiration by catalyzing the transfer of electrons from ubiquinol (B23937) to cytochrome c. This process is coupled with the translocation of protons across the inner mitochondrial membrane, which generates the proton-motive force necessary for ATP synthesis.

While the precise binding site of this compound on Complex III has not been definitively elucidated in publicly available research, its lack of cross-resistance with QoI fungicides suggests that it does not bind to the Quinone outside (Qo) site in the same manner as strobilurins and other QoI fungicides. It is hypothesized that this compound binds to a novel site on the cytochrome bc1 complex, thereby inhibiting its function.

Experimental Protocols

In Vitro Fungicidal Activity Assay

This protocol determines the concentration of this compound that inhibits fungal growth by 50% (EC₅₀).

-

Materials:

-

Fungal isolate (e.g., Magnaporthe oryzae)

-

Potato Dextrose Agar (B569324) (PDA) or other suitable growth medium

-

This compound stock solution (in a suitable solvent, e.g., DMSO)

-

Sterile petri dishes

-

Mycelial plugs from an actively growing fungal culture

-

-

Procedure:

-

Prepare a dilution series of this compound in the molten agar medium to achieve a range of final concentrations.

-

Pour the amended agar into sterile petri dishes.

-

Place a mycelial plug in the center of each agar plate.

-

Incubate the plates at the optimal growth temperature for the fungus.

-

Measure the diameter of the fungal colony at regular intervals.

-

Calculate the percentage of growth inhibition relative to a solvent-only control.

-

Determine the EC₅₀ value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

-

Mitochondrial Respiration Assay (Oxygen Consumption)

This assay measures the effect of this compound on the rate of oxygen consumption by fungal mitochondria.

-

Materials:

-

Isolated fungal mitochondria

-

Respiration buffer (e.g., containing mannitol, sucrose, KH₂PO₄, MgCl₂, and a substrate like succinate (B1194679) or NADH)

-

This compound stock solution

-

Oxygen electrode (e.g., Clark-type) or a high-resolution respirometer

-

-

Procedure:

-

Suspend the isolated mitochondria in the respiration buffer in the oxygen electrode chamber.

-

Add a respiratory substrate to initiate oxygen consumption.

-

Record the basal rate of oxygen consumption.

-

Add varying concentrations of this compound to the chamber and continue to record the oxygen consumption rate.

-

Calculate the percentage of inhibition of respiration for each concentration.

-

Determine the IC₅₀ value (the concentration that inhibits oxygen consumption by 50%).

-

Cytochrome bc1 Complex (Complex III) Activity Assay

This spectrophotometric assay directly measures the enzymatic activity of Complex III.

-

Materials:

-

Isolated fungal mitochondria or purified Complex III

-

Assay buffer (e.g., potassium phosphate (B84403) buffer with EDTA)

-

Ubiquinol (substrate, e.g., decylubiquinol)

-

Cytochrome c (electron acceptor)

-

This compound stock solution

-

Spectrophotometer

-

-

Procedure:

-

Add the mitochondrial preparation or purified Complex III to the assay buffer in a cuvette.

-

Add cytochrome c and varying concentrations of this compound.

-

Initiate the reaction by adding ubiquinol.

-

Monitor the reduction of cytochrome c by measuring the increase in absorbance at 550 nm over time.

-

Calculate the rate of reaction and the percentage of inhibition for each this compound concentration.

-

Determine the IC₅₀ value for Complex III inhibition.

-

Data Presentation

As specific quantitative data for this compound's inhibitory effects on mitochondrial respiration and Complex III are not publicly available, the following table is presented as a template for organizing such data once obtained through the experimental protocols described above.

Table 2: Template for Quantitative Data on this compound's Inhibitory Activity

| Parameter | Fungal Species | EC₅₀ / IC₅₀ (µM) | Experimental Method | Reference |

| Mycelial Growth Inhibition | Magnaporthe oryzae | Data not available | Agar Dilution Assay | - |

| Oxygen Consumption Inhibition | Magnaporthe oryzae | Data not available | High-Resolution Respirometry | - |

| Complex III (Cytochrome bc1) Inhibition | Magnaporthe oryzae | Data not available | Spectrophotometric Assay | - |

Logical Relationships in this compound's Action

The fungicidal activity of this compound is a direct consequence of its interaction with the mitochondrial electron transport chain. The logical flow from the presence of the fungicide to the death of the fungal cell is depicted in the following diagram.

Conclusion

This compound is a quinoline fungicide that targets the mitochondrial respiratory chain, with strong evidence pointing to the cytochrome bc1 complex (Complex III) as its primary target. Its unique FRAC code (U16) underscores a mode of action that is distinct from existing QoI fungicides, suggesting a novel binding site or inhibitory mechanism. While the lack of detailed, publicly available quantitative data and specific experimental protocols presents a challenge, the conceptual framework and generalized methodologies provided in this guide offer a solid foundation for researchers and drug development professionals. Further investigation into the precise binding interactions and the molecular basis of its inhibitory activity will be crucial for understanding its full potential and for the rational design of new fungicides.

Tebufloquin: An Ecotoxicological Assessment

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Tebufloquin is a quinoline (B57606) fungicide developed for the control of fungal diseases in various crops, most notably rice blast (Magnaporthe grisea).[1] Its mode of action involves the inhibition of mitochondrial electron transport, thereby disrupting energy production in the target fungi.[2] While effective as a fungicide, a comprehensive understanding of its ecotoxicological profile is crucial for assessing its environmental risk. This guide synthesizes the currently available data on the ecotoxicology of this compound, outlines standard experimental protocols for its assessment, and visually represents key biological and experimental pathways. It is important to note that publicly accessible, detailed quantitative ecotoxicological data for this compound is limited. Much of the available information indicates "no data available" for specific toxicological endpoints.[3]

Chemical and Physical Properties

A foundational understanding of a compound's physical and chemical properties is essential for predicting its environmental fate and transport. Key properties of this compound are summarized below.

| Property | Value | Reference |

| Chemical Formula | C₁₇H₂₀FNO₂ | [2] |

| Molecular Weight | 289.34 g/mol | [1] |

| CAS Registry Number | 376645-78-2 | [2] |

| Appearance | White powder | [3] |

| Melting Point | 92.3 – 93.8 °C | [3] |

| Boiling Point | 237.2 °C | [3] |

| Water Solubility | 20.2 mg/L (at 20°C) | [3] |

| Vapor Pressure | 3.2 × 10⁻⁴ Pa (at 25°C) | [3] |

| Octanol-Water Partition Coefficient (Log Pow) | 4.02 (at 25°C) | [3] |

Mode of Action: Mitochondrial Electron Transport Inhibition

This compound's fungicidal activity stems from its ability to inhibit mitochondrial electron transport.[2] This process is fundamental for cellular respiration and the production of ATP, the primary energy currency of the cell. By disrupting this pathway, this compound effectively cuts off the energy supply to the fungal cells, leading to their death. While the precise binding site and inhibitory specifics for this compound are not detailed in the available literature, the general pathway is well-understood.

Figure 1: Generalized Mitochondrial Electron Transport Chain Inhibition (Within 100 characters)

Ecotoxicological Data

A thorough ecotoxicological assessment requires quantitative data on the effects of a substance on a range of non-target organisms. Unfortunately, specific, publicly available data for this compound is largely absent. The following tables are presented as a template for the types of data that are necessary for a comprehensive evaluation, with the current data status noted as "Not Available" based on the conducted search.

Aquatic Toxicity

| Organism | Test Type | Endpoint | Duration | Value (mg/L) | Reference |

| Fish (e.g., Rainbow Trout, Oncorhynchus mykiss) | Acute | LC50 | 96 h | Not Available | |

| Aquatic Invertebrate (e.g., Daphnia magna) | Acute | EC50 | 48 h | Not Available | |

| Algae (e.g., Pseudokirchneriella subcapitata) | Growth Inhibition | EC50 | 72 h | Not Available | |

| Fish | Chronic | NOEC | - | Not Available | |

| Aquatic Invertebrate | Chronic | NOEC | - | Not Available |

Terrestrial Toxicity

| Organism | Test Type | Endpoint | Duration | Value (mg/kg soil) | Reference |

| Earthworm (e.g., Eisenia fetida) | Acute | LC50 | 14 d | Not Available | |

| Earthworm | Chronic | NOEC | 56 d | Not Available | |

| Soil Microorganisms | Nitrogen Transformation | - | 28 d | Not Available | |

| Terrestrial Plant (e.g., Barley, Hordeum vulgare) | Seedling Emergence & Growth | EC50 | 14-21 d | Not Available | |

| Avian (e.g., Bobwhite Quail, Colinus virginianus) | Acute Oral | LD50 | - | Not Available (mg/kg bw) | |

| Honeybee (e.g., Apis mellifera) | Acute Contact | LD50 | 48 h | Not Available (µ g/bee ) | |

| Honeybee | Acute Oral | LD50 | 48 h | Not Available (µ g/bee ) |

Environmental Fate

The environmental persistence, mobility, and potential for bioaccumulation of this compound are critical factors in its overall environmental risk profile.

| Parameter | Value | Significance | Reference |

| Hydrolysis | Data not available | Stability in water | |

| Photolysis | Data not available | Degradation by sunlight | |

| Soil Metabolism (Aerobic) | Data not available | Persistence in soil | |

| Bioaccumulation Factor (BCF) | Data not available | Potential to accumulate in organisms |

The high Log Pow of 4.02 suggests a potential for bioaccumulation in organisms and strong adsorption to soil organic matter, which would reduce its mobility in the environment.[3]

Standardized Experimental Protocols

To generate the necessary ecotoxicological data, standardized test guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), are employed. These protocols ensure data quality and comparability across different laboratories.

Aquatic Toxicity Testing Workflow

The general workflow for aquatic toxicity testing involves exposing organisms to a series of concentrations of the test substance and observing the effects over a defined period.

Figure 2: Aquatic Toxicity Testing Workflow (Within 100 characters)

-

Test Substance Preparation: this compound, given its low water solubility, would likely require a solvent carrier for the preparation of stock solutions. A solvent control group is essential in such tests.

-

Test Organisms: Standard test species are used, such as rainbow trout for fish acute toxicity (OECD 203), Daphnia magna for invertebrate acute toxicity (OECD 202), and Pseudokirchneriella subcapitata for algal growth inhibition (OECD 201).

-

Test Conditions: Key parameters like temperature, pH, light intensity, and duration are strictly controlled according to the specific guideline.

-

Endpoints: The primary endpoints are mortality (LC50 - lethal concentration for 50% of the population) for fish and immobilization (EC50 - effective concentration for 50% of the population) for daphnids. For algae, the endpoint is the inhibition of growth.

Terrestrial Toxicity Testing Workflow

For terrestrial organisms, the test substance is typically incorporated into the soil or administered orally.

-

Soil Testing (e.g., Earthworms): According to OECD Guideline 207 (Earthworm, Acute Toxicity Tests), the test involves exposing earthworms to artificial soil treated with a range of this compound concentrations. The endpoint is mortality after 7 and 14 days, from which an LC50 is calculated.

-

Avian Testing: In an acute oral toxicity test (OECD 223), birds are administered a single dose of the test substance via gavage. The LD50 (lethal dose for 50% of the population) is determined.

-

Honeybee Testing: For contact toxicity (OECD 214), bees are topically exposed to droplets of the test substance. For oral toxicity (OECD 213), they are fed a treated sucrose (B13894) solution. Mortality is recorded over 48-96 hours to determine the LD50.

Conclusion and Data Gaps

This compound is a fungicide with a clear mode of action targeting mitochondrial respiration. While its physical and chemical properties are documented, there is a significant lack of publicly available, detailed ecotoxicological data for aquatic and terrestrial non-target organisms. This data gap prevents a comprehensive environmental risk assessment. To address this, further research is required, following standardized international protocols, to determine the acute and chronic toxicity of this compound to a representative range of environmental species. Such data is essential for regulatory bodies and for ensuring the environmentally sound use of this fungicide.

References

An In-depth Technical Guide to the Stability and Degradation of Tebufloquin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of the fungicide tebufloquin and its potential degradation products. This compound, a quinoline (B57606) derivative, is susceptible to degradation under various environmental and stress conditions. Understanding its stability profile is crucial for its development, formulation, storage, and regulatory approval. This document outlines the probable degradation pathways, identifies key degradation products, and provides detailed experimental protocols for forced degradation studies.

Core Stability Profile of this compound

This compound's stability is influenced by factors such as pH, temperature, light, and the presence of oxidizing agents. As a molecule containing an ester functional group, it is particularly susceptible to hydrolysis. General storage recommendations include keeping it in a cool, dark place, avoiding heat and strong sunlight.[1] Hazardous decomposition products upon combustion may include nitrogen oxides and fluorine compounds.

Proposed Degradation Pathways

Based on the chemical structure of this compound, several degradation pathways can be anticipated under forced degradation conditions. These studies are essential to identify potential degradants that may arise during the shelf life of the substance or product.

Caption: Proposed degradation pathways for this compound under stress conditions.

Degradation Products of this compound

Forced degradation studies are designed to intentionally degrade a substance to identify its potential degradation products and to develop stability-indicating analytical methods. The primary known degradation product of this compound is its metabolite M1.

Hydrolytic Degradation

Hydrolysis is a key degradation pathway for this compound due to its ester linkage. This process is expected to be catalyzed by acidic or basic conditions.

-

Metabolite M1: The most well-documented degradation product is Metabolite M1, also known as 6-t-Butyl-8-fluoro-2,3-dimethyl-4(1H)-quinolinone.[2][3] This product is formed by the hydrolysis of the acetate (B1210297) ester group of the parent this compound molecule.

Oxidative Degradation

Oxidation can lead to a variety of degradation products, depending on the oxidizing agent used and the reaction conditions. Potential products include N-oxides of the quinoline ring and hydroxylated derivatives.

Photolytic Degradation

Exposure to light, particularly UV radiation, can cause photolytic degradation. This may result in complex reactions including rearrangements and cleavage of the molecule.

Thermal Degradation

High temperatures can induce thermal degradation, potentially leading to the cleavage of the molecule into smaller fragments.

Quantitative Data Summary

Currently, there is limited publicly available quantitative data on the forced degradation of this compound. The following table presents a proposed structure for summarizing such data as it becomes available through experimental studies.

| Stress Condition | Reagent/Parameters | Duration | Temperature (°C) | % Degradation of this compound | Major Degradation Products Identified |

| Acidic Hydrolysis | 0.1 M HCl | 24 hours | 60 | Data not available | Metabolite M1 (proposed) |

| Basic Hydrolysis | 0.1 M NaOH | 8 hours | 40 | Data not available | Metabolite M1 (proposed) |

| Oxidative | 3% H₂O₂ | 24 hours | Room Temp | Data not available | Data not available |

| Photolytic | UV light (254 nm) | 48 hours | Room Temp | Data not available | Data not available |

| Thermal | Dry Heat | 72 hours | 80 | Data not available | Data not available |

Experimental Protocols

The following are detailed methodologies for conducting forced degradation studies on this compound, based on established principles for pharmaceutical stability testing.[4][5]

Hydrolytic Degradation Study

Objective: To evaluate the stability of this compound in acidic and basic solutions.

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of 1 mg/mL.

-

Acidic Hydrolysis:

-

Add a known volume of the stock solution to a volumetric flask and make up the volume with 0.1 M hydrochloric acid to achieve a final concentration of 100 µg/mL.

-

Reflux the solution at 60°C for 24 hours.

-

Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralize the samples with an equivalent amount of 0.1 M sodium hydroxide (B78521) before analysis.

-

-

Basic Hydrolysis:

-

Add a known volume of the stock solution to a volumetric flask and make up the volume with 0.1 M sodium hydroxide to achieve a final concentration of 100 µg/mL.

-

Keep the solution at 40°C for 8 hours.

-

Withdraw samples at appropriate time intervals (e.g., 0, 1, 2, 4, 8 hours).

-

Neutralize the samples with an equivalent amount of 0.1 M hydrochloric acid before analysis.

-

-

Analysis: Analyze the samples using a stability-indicating HPLC method to determine the percentage of degradation and identify the degradation products.

Caption: Experimental workflow for the hydrolytic stability testing of this compound.

Oxidative Degradation Study

Objective: To assess the stability of this compound in the presence of an oxidizing agent.

Methodology:

-

Preparation of Sample: Prepare a 100 µg/mL solution of this compound in a suitable solvent and add 3% hydrogen peroxide.

-

Incubation: Keep the solution at room temperature for 24 hours, protected from light.

-

Sampling: Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis: Analyze the samples directly using a stability-indicating HPLC method.

Photolytic Degradation Study

Objective: To determine the stability of this compound upon exposure to UV and visible light.

Methodology:

-

Sample Preparation: Prepare a 100 µg/mL solution of this compound. Prepare a solid sample by spreading a thin layer of this compound powder in a petri dish.

-

Exposure: Expose the solution and solid samples to a combination of UV and visible light in a photostability chamber. The exposure should be not less than 1.2 million lux hours and 200 watt hours/square meter.

-

Control: Keep a set of control samples in the dark under the same temperature conditions.

-

Analysis: After the exposure period, dissolve the solid sample in a suitable solvent and analyze both the solution and the dissolved solid sample by HPLC.

Thermal Degradation Study

Objective: To evaluate the effect of high temperature on the stability of this compound.

Methodology:

-

Sample Preparation: Place the solid this compound in a controlled temperature oven.

-

Exposure: Maintain the temperature at 80°C for 72 hours.

-

Sampling: Withdraw samples at various time points.

-

Analysis: Dissolve the samples in a suitable solvent and analyze by HPLC.

Analytical Methods for Degradation Product Identification

The identification and characterization of degradation products are critical for understanding the stability of this compound.

-

High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method should be developed and validated to separate this compound from its degradation products. A reverse-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water or a buffer is a common starting point.

-

Mass Spectrometry (MS): LC-MS is a powerful tool for the identification of degradation products by providing molecular weight information. Tandem mass spectrometry (MS/MS) can be used to obtain structural information by fragmenting the parent ions.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is used for the definitive structural elucidation of isolated degradation products.

Caption: A typical analytical workflow for the identification of this compound degradation products.

Conclusion

This technical guide provides a framework for understanding and investigating the stability of this compound. The primary degradation pathway is likely hydrolysis, leading to the formation of Metabolite M1. However, a comprehensive evaluation under various stress conditions is necessary to fully characterize its degradation profile. The experimental protocols and analytical strategies outlined herein provide a robust approach for researchers and drug development professionals to assess the stability of this compound and ensure its quality, safety, and efficacy. Further experimental studies are required to generate quantitative data and confirm the structures of all potential degradation products.

References

- 1. researchgate.net [researchgate.net]

- 2. aidic.it [aidic.it]

- 3. Finding Fluorine: Photoproduct Formation during the Photolysis of Fluorinated Pesticides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 5. This compound [sitem.herts.ac.uk]

The Discovery and Development of Tebufloquin: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tebufloquin is a quinoline-based fungicide developed by Meiji Seika Pharma, notable for its efficacy against a range of plant pathogenic fungi, particularly rice blast caused by Magnaporthe oryzae. First discovered in 2000 and later registered in Japan in 2013, this compound represents a significant advancement in the management of fungal diseases in agriculture. Its mode of action involves the inhibition of the mitochondrial electron transport chain, disrupting cellular energy production in target pathogens. This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, synthesis, and biological activity of this compound, intended for researchers and professionals in the field of drug and pesticide development.

Introduction and Discovery

This compound, with the chemical name (6-tert-butyl-8-fluoro-2,3-dimethylquinolin-4-yl) acetate, emerged from research programs focused on the development of novel fungicides with unique modes of action to combat the growing issue of resistance to existing treatments.[1] Developed by Meiji Seika Pharma, the compound was first discovered in 2000.[1] It was subsequently launched in Japan under the trade name Try® as a flowable formulation.[2]

While specific details regarding the initial lead discovery and optimization process that led to this compound are not extensively published, the quinoline (B57606) scaffold itself has long been recognized for its broad-spectrum biological activities, serving as a common starting point for the development of various therapeutic and agrochemical agents. This compound is now utilized as a lead compound in the development of new-generation fungicides.

Mechanism of Action: Targeting Fungal Respiration

This compound's fungicidal activity stems from its ability to inhibit mitochondrial respiration, a critical process for ATP synthesis and cellular energy supply. It is classified by the Fungicide Resistance Action Committee (FRAC) under the code U16, indicating an unknown mode of action, although it is known to be a respiratory inhibitor.[1] Evidence suggests that this compound, like other quinoline fungicides, targets the mitochondrial electron transport chain (ETC). While the precise binding site within the ETC has not been definitively elucidated in publicly available literature, related quinoline-type insecticides have been shown to inhibit Complex III (ubiquinol-cytochrome c oxidoreductase). This suggests a likely mechanism for this compound involves the disruption of electron flow at or near Complex III, leading to a collapse of the mitochondrial membrane potential and cessation of ATP production.

References

Methodological & Application

Application Notes and Protocols for In Vitro Fungal Assays with Tebufloquin

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for the use of Tebufloquin, a quinoline-based fungicide, in in vitro antifungal assays. This compound is a known inhibitor of the fungal mitochondrial electron transport chain and has demonstrated efficacy against a range of phytopathogenic fungi.

Chemical Information

-

IUPAC Name: (6-tert-butyl-8-fluoro-2,3-dimethylquinolin-4-yl) acetate[1]

-

CAS Number: 376645-78-2[1]

-

Molecular Formula: C₁₇H₂₀FNO₂[1]

-

Molecular Weight: 289.34 g/mol [1]

Quantitative Antifungal Activity Data

The following table summarizes the in vitro antifungal activity of this compound against various phytopathogenic fungi. The data represents the percentage of mycelial growth inhibition at a concentration of 50 µg/mL.

| Fungal Species | Common Name/Disease | Percent Inhibition (%) at 50 µg/mL |

| Alternaria solani | Early blight | 40-60 |

| Gibberella zeae | Fusarium head blight | <30 |

| Pyricularia oryzae (syn. Magnaporthe oryzae) | Rice blast | 40-60 |

| Phytophthora capsici | Phytophthora blight | 58.1 |

| Sclerotinia sclerotiorum | White mold | 75.0 |

| Botrytis cinerea | Gray mold | 56.7 |

| Rhizoctonia solani | Rhizoctonia root rot | 69.7 |

| Fusarium oxysporum | Fusarium wilt | 42.9 |

| Cercospora arachidicola | Early leaf spot of peanut | 37.5 |

| Physalospora piricola | Ring rot of apple and pear | 65.4 |

Mechanism of Action: Inhibition of Mitochondrial Respiration

This compound's primary mode of action is the disruption of the fungal mitochondrial electron transport chain (ETC). Specifically, it targets Complex III (also known as the cytochrome bc1 complex or ubiquinol-cytochrome c reductase). By binding at or near the Quinone outside (Qo) site of Complex III, this compound blocks the oxidation of ubiquinol. This inhibition halts the electron flow to cytochrome c, which in turn disrupts the proton gradient across the inner mitochondrial membrane, leading to a cessation of ATP synthesis and ultimately, fungal cell death. Notably, this compound does not exhibit cross-resistance with Quinone outside Inhibitor (QoI) fungicides, suggesting a distinct binding interaction at the Qo site.

Caption: this compound inhibits Complex III of the fungal mitochondrial electron transport chain.

Experimental Protocols

The following are generalized protocols for determining the in vitro antifungal activity of this compound. These should be adapted based on the specific fungal species and laboratory conditions.

Protocol 1: Agar (B569324) Well Diffusion Method

This method is suitable for a qualitative or semi-quantitative assessment of antifungal activity.

Materials:

-

This compound stock solution (e.g., in DMSO or ethanol)

-

Fungal culture

-

Potato Dextrose Agar (PDA) or other suitable fungal growth medium

-

Sterile petri dishes

-

Sterile cork borer (6-8 mm diameter)

-

Sterile swabs

-

Micropipettes and sterile tips

-

Solvent control (e.g., DMSO or ethanol)

-

Positive control (a known antifungal agent)

-

Incubator

Procedure:

-

Prepare Fungal Inoculum: Prepare a spore suspension or mycelial homogenate of the test fungus in sterile water or saline to a concentration of approximately 1 x 10⁶ CFU/mL.

-

Plate Inoculation: Using a sterile swab, evenly spread the fungal inoculum over the entire surface of the PDA plates.

-

Well Creation: Use a sterile cork borer to create uniform wells in the agar.

-

Compound Application: Add a known volume (e.g., 50-100 µL) of the this compound test solution, solvent control, and positive control to separate wells.

-

Incubation: Incubate the plates at the optimal temperature for the test fungus (typically 25-28°C) for 48-96 hours, or until sufficient growth is observed in the control plates.

-

Data Collection: Measure the diameter of the zone of inhibition (the clear area around the well where fungal growth is prevented) in millimeters.

Protocol 2: Broth Microdilution Method for MIC Determination

This method is used to determine the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.

Materials:

-

This compound stock solution

-

Fungal culture

-

Potato Dextrose Broth (PDB) or other suitable liquid medium

-

Sterile 96-well microtiter plates

-

Multichannel pipette and sterile tips

-

Spectrophotometer or plate reader (optional)

-

Incubator

Procedure:

-

Prepare this compound Dilutions: Perform serial twofold dilutions of the this compound stock solution in the 96-well plate using PDB to achieve a range of final concentrations.

-

Prepare Fungal Inoculum: Adjust the concentration of the fungal spore suspension or mycelial fragments to approximately 2 x 10⁵ CFU/mL in PDB.

-

Inoculation: Add the fungal inoculum to each well containing the this compound dilutions, as well as to growth control wells (containing only medium and inoculum) and sterility control wells (containing only medium).

-

Incubation: Incubate the microtiter plates at the optimal temperature for the fungus with shaking (if required for the fungal species) for 24-72 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of this compound at which there is no visible growth. This can be assessed visually or by measuring the optical density at 600 nm.

Calculation of Percent Inhibition

For assays measuring mycelial growth (e.g., on agar plates with a central plug), the percentage inhibition can be calculated using the following formula:

Percent Inhibition (%) = [(C - T) / C] x 100

Where:

-

C = Average diameter of the mycelial growth in the control group.

-

T = Average diameter of the mycelial growth in the treatment group.

Experimental Workflow Diagram

Caption: A typical workflow for an in vitro antifungal assay.